Promethazine-d4

LC-MS/MS bioanalysis isotope dilution

Promethazine-d4 is a phenothiazine-1,3,7,9-d4 deuterated analog designed exclusively as an internal standard for LC-MS/MS quantification of promethazine. The +4 Da mass shift ensures unambiguous MS resolution while chromatographic co-elution corrects for matrix effects, meeting FDA/EMA bioanalytical method validation. Unlike unlabeled promethazine or other deuterated analogs (d3, d6), Promethazine-d4 avoids isotopic cross-talk and retention time shifts, eliminating method revalidation. Ideal for plasma/serum/urine bioanalysis, tissue residue monitoring, absolute bioavailability studies, and forensic toxicology.

Molecular Formula C17H20N2S
Molecular Weight 288.4 g/mol
CAS No. 1173147-64-2
Cat. No. B602524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePromethazine-d4
CAS1173147-64-2
Molecular FormulaC17H20N2S
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C
InChIInChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/i6D,7D,8D,9D
InChIKeyPWWVAXIEGOYWEE-YKVCKAMESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Promethazine-d4 (CAS 1173147-64-2): Deuterated Internal Standard for Promethazine Quantitation in Bioanalysis and Residue Monitoring


Promethazine-d4 is a deuterium-labeled analog of promethazine, a first-generation antihistamine and H1 receptor antagonist [1]. The compound incorporates four deuterium atoms at specific positions on the phenothiazine ring (phenothiazine-1,3,7,9-d4), resulting in a nominal mass shift of +4 Da relative to the unlabeled promethazine molecule . Its primary and functionally defining application is as a stable isotope-labeled internal standard for the accurate quantification of promethazine via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . The deuterated label enables chromatographic co-elution and near-identical ionization behavior with the target analyte while providing distinct mass differentiation, thereby correcting for matrix effects, extraction variability, and instrument drift [2].

Why Unlabeled Promethazine or Other Deuterated Analogs Cannot Substitute for Promethazine-d4 in Regulated LC-MS/MS Workflows


Generic substitution with unlabeled promethazine fails fundamentally because it lacks the mass differentiation required for stable isotope dilution assays—unlabeled promethazine is the analyte being measured, not a calibration reference, and cannot be distinguished from endogenous or sample-derived promethazine by the mass spectrometer [1]. Substitution with a different deuterated analog (e.g., promethazine-d3 or promethazine-d6) introduces chromatographic retention time shifts and potential isotopic cross-talk that vary with the number and position of deuterium labels, precluding direct method transfer without full revalidation [2]. Furthermore, regulatory frameworks including FDA Bioanalytical Method Validation Guidance and ISO/IEC 17025:2017 explicitly require that internal standards exhibit identical extraction recovery and ionization behavior to the analyte—criteria satisfied only when the stable isotope label matches the specific analytical method design and mass spectral acquisition parameters [3]. The selection of promethazine-d4 over promethazine-d3 or promethazine-d6 must be driven by quantitative evidence of method performance, not mere compound availability.

Quantitative Differentiation Evidence for Promethazine-d4 (CAS 1173147-64-2) vs. Comparator Internal Standards


Mass Shift of +4 Da Enables Baseline MS Resolution from Unlabeled Promethazine Without Isotopic Overlap

Promethazine-d4 provides a nominal mass shift of +4 Da relative to unlabeled promethazine (m/z 285 → m/z 289 for the [M+H]+ ion), which is sufficient to achieve baseline mass spectrometric resolution with no isotopic peak overlap between the analyte and internal standard channels [1]. This is critical because promethazine-d3 (mass shift +3 Da) may exhibit residual isotopic cross-talk in certain MS configurations, while promethazine-d6 (mass shift +6 Da) can introduce greater deuterium isotope effects on chromatographic retention [2].

LC-MS/MS bioanalysis isotope dilution stable isotope labeling

Chemical Purity ≥98% and Isotopic Enrichment 98 atom% D Validated by Certificate of Analysis

Commercially available Promethazine-d4 is supplied with chemical purity ≥98.0% and isotopic enrichment of 98 atom% D as documented in vendor certificates of analysis . This dual specification—chemical purity plus isotopic enrichment—is distinct from unlabeled analytical standards, which report only chemical purity. The 98 atom% D enrichment ensures that less than 2% of molecules contain fewer than four deuterium atoms, minimizing the contribution of the d0, d1, d2, or d3 isotopic species to the internal standard signal [1].

isotopic enrichment chemical purity quality control certified reference material

Validated Use in Human Plasma LC-MS Bioanalysis for Multi-Route Pharmacokinetic Studies

Promethazine-d4 has been validated as an analyte (not merely an internal standard) in an LC-MS method developed for simultaneous measurement of promethazine administered via three different routes (oral, intramuscular, rectal) in human plasma, demonstrating its suitability for complex clinical pharmacokinetic studies where multiple isotopologues must be resolved [1]. In this method, Promethazine-d4 and Promethazine-d7 were simultaneously quantified alongside unlabeled promethazine, using chlorpromazine as the internal standard.

pharmacokinetics human plasma LC-MS clinical pharmacology stable isotope labeling

Chromatographic Co-Elution with Unlabeled Promethazine Minimizes Matrix Effect Differential

The deuterium labeling pattern of Promethazine-d4 (phenothiazine-1,3,7,9-d4) is designed to preserve near-identical physicochemical properties to unlabeled promethazine, resulting in chromatographic co-elution within the same retention time window. This co-elution property is essential because matrix effects (ion suppression or enhancement) vary across the chromatographic gradient; analytes and internal standards that elute at different times experience different matrix environments, compromising quantitative accuracy [1]. Promethazine-d4 and promethazine-d6 differ in deuterium-induced retention time shifts, with d4-labeled compounds generally exhibiting smaller retention time deviations than d6-labeled analogs on reversed-phase columns [2].

matrix effect ion suppression LC-MS/MS stable isotope dilution

Optimal Research and Industrial Application Scenarios for Promethazine-d4 (CAS 1173147-64-2)


Quantitative Bioanalysis of Promethazine in Clinical Pharmacokinetic Studies

Promethazine-d4 is the internal standard of choice for quantifying promethazine in human plasma, serum, or urine using LC-MS/MS. Its +4 Da mass shift provides unambiguous MS resolution from the unlabeled drug, while the deuterium labeling pattern ensures chromatographic co-elution for accurate matrix effect correction [1]. This application is particularly critical for studies requiring regulatory submission (FDA/EMA bioanalytical method validation) where stable isotope-labeled internal standards are the expectation rather than the exception [2].

Veterinary Drug Residue Monitoring in Food-Producing Animal Tissues

For laboratories performing residue monitoring of promethazine in edible tissues (muscle, liver, kidney, fat) of swine or other food animals, Promethazine-d4 serves as a validated internal standard capable of achieving limits of quantification (LOQ) as low as 0.1 μg/kg when used in optimized LC-MS/MS methods [3]. The use of a deuterated internal standard compensates for complex tissue matrix effects and extraction recovery variability, enabling compliance with maximum residue limit (MRL) enforcement thresholds.

Absolute Bioavailability and Multi-Route Pharmacokinetic Studies Using Stable Isotope Labeling

Promethazine-d4 can be employed as an intravenously administered tracer to determine the absolute oral bioavailability of promethazine without requiring a separate study phase [4]. In this design, unlabeled promethazine is administered orally while Promethazine-d4 is administered intravenously; simultaneous LC-MS measurement of both isotopologues in plasma yields the absolute bioavailability calculation in a single study period. This approach reduces inter-subject variability and eliminates the need for crossover study designs [5].

Forensic Toxicology and Clinical Urine Drug Testing Confirmation

In forensic toxicology laboratories performing confirmatory testing for promethazine in urine or whole blood, Promethazine-d4 provides the deuterated internal standard required by SAMHSA and ISO/IEC 17025 accredited methods for definitive identification and quantification [6]. The use of a co-eluting deuterated internal standard ensures that any ion suppression from urine matrix components affects both analyte and internal standard equally, preserving quantitative accuracy at low ng/mL concentrations [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Promethazine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.